4-Methoxyphenyl benzenesulfonate

Description

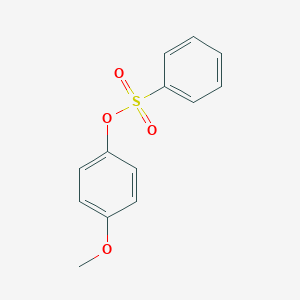

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-16-11-7-9-12(10-8-11)17-18(14,15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYAFRHAZWRCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365033 | |

| Record name | 4-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98116-80-4 | |

| Record name | 4-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenyl Benzenesulfonate and Analogous Structures

Direct Esterification and Sulfonylation Protocols

The most common methods for synthesizing 4-methoxyphenyl (B3050149) benzenesulfonate (B1194179) involve the direct reaction between a phenol (B47542) derivative and a benzenesulfonyl derivative.

Conventional Synthetic Routes for Aryl Benzenesulfonates

The classical approach to forming aryl benzenesulfonates is the reaction of a phenol with a sulfonyl chloride in the presence of a base. researchgate.net In the case of 4-methoxyphenyl benzenesulfonate, this involves reacting 4-methoxyphenol (B1676288) with benzenesulfonyl chloride. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct. Dichloromethane is often used as the solvent for this reaction. researchgate.net

Another conventional method involves the reaction of phenols with toluenesulfonyl chloride, which can be performed under solvent-free conditions by co-grinding the reactants. tandfonline.com This method is noted for being environmentally benign and producing good yields. tandfonline.com

Catalytic Approaches in Esterification Reactions for this compound Formation

Catalytic methods offer an alternative to traditional synthesis, often providing higher yields and milder reaction conditions. Benzenesulfonic acid and its derivatives have been studied as effective catalysts for esterification reactions. revistadechimie.ro For instance, the esterification of acetic acid and n-propanol has been successfully catalyzed by benzenesulfonic acid, p-phenolsulfonic acid, and p-toluenesulfonic acid, suggesting their potential as substitutes for the more corrosive sulfuric acid. revistadechimie.ro

Surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), have been shown to catalyze solvent-free esterifications at room temperature with moderate to excellent yields. rsc.org Additionally, a novel magnetic nanoparticle catalyst, TiFe2O4@SiO2–SO3H, has demonstrated high efficiency in the esterification of oleic and palmitic acids. nih.gov The mechanism involves the acid catalyst activating the carbonyl group of the carboxylic acid. nih.gov

Theoretical studies using Density Functional Theory (DFT) have explored the mechanisms of sulfonic acid esterification. These studies suggest that the reaction can proceed through an SN1 pathway involving a sulfonylium cation intermediate, which has a low activation barrier. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free and Aqueous Media Syntheses

Solvent-free synthesis is a key principle of green chemistry. The synthesis of aryl toluenesulfonates has been achieved under solvent-free conditions by grinding toluene-sulfonyl chloride with substituted phenols, resulting in good yields and an environmentally friendly process. tandfonline.com Microwave activation has also been employed for the solvent-free synthesis of aryl tosylates from phenols, significantly reducing reaction times. researchgate.net

Reactions in aqueous media are also a green alternative. The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a related sulfonamide, has been carried out in aqueous sodium carbonate solution. mdpi.com Similarly, N-(4-methoxyphenyl)benzenesulfonamide was synthesized in distilled water with the pH adjusted using a dilute sodium carbonate solution. nih.gov

Ultrasound-Assisted Synthetic Transformations

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to faster reactions, higher yields, and milder conditions. nih.gov This technique has been successfully applied to the synthesis of aryl sulfonamides through the condensation of aryl sulfonyl chlorides and aryl amines in the presence of a ferric chloride-bentonite catalyst in ethanol. researchgate.net The use of ultrasound has also been demonstrated in the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin in water, showcasing its utility in green activation methods. mdpi.com Furthermore, the one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes to produce 3-arylcoumarins has been achieved under solvent-free, ultrasound-assisted conditions. nih.gov

Derivatization Strategies of the this compound Scaffold

The derivatization of the this compound scaffold is a key area of interest in organic synthesis, allowing for the creation of a diverse range of molecules with potential applications in various fields. These strategies can be broadly categorized into two main approaches: the modification of existing functional groups on the aryl rings and the use of the benzenesulfonate moiety as a leaving group to introduce new, often complex, heterocyclic systems.

Functional Group Interconversions on the Aryl Rings

The two aromatic rings of this compound offer multiple sites for functional group interconversions, enabling the synthesis of a wide array of derivatives. Key transformations include modifications of the methoxy (B1213986) group on the phenol-derived ring and the introduction and subsequent conversion of functional groups on the benzenesulfonyl portion.

A fundamental transformation on the 4-methoxyphenyl moiety is the demethylation of the ether to yield the corresponding phenol, 4-hydroxyphenyl benzenesulfonate. This reaction is a critical step as the resulting hydroxyl group serves as a versatile handle for further functionalization. Various reagents can achieve this, with boron tribromide (BBr₃) and pyridinium (B92312) chloride being common choices for cleaving aryl methyl ethers. wikipedia.org A milder, regioselective demethylation process for p-methoxy groups in phenolic esters has been developed using aluminum chloride (AlCl₃) in an organic solvent, which could be applicable to the target scaffold. wikipedia.org

Once the 4-hydroxyphenyl benzenesulfonate is obtained, the phenolic hydroxyl group can be converted into other functionalities. For instance, it can be transformed into an aryl halide . While direct conversion of phenols to aryl halides can be challenging due to the partial double bond character of the C-O bond, multi-step procedures under mild conditions have been developed. nih.govnih.gov One such method involves the conversion of the phenol to an aryl triflate, followed by a palladium-catalyzed borylation and subsequent halogenation. acs.orggoogle.com

Another important functional group interconversion involves nitration of the aromatic rings, followed by reduction of the nitro group to an amine. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. organic-chemistry.org The resulting nitro-substituted this compound can then be reduced to the corresponding amino derivative. A variety of reducing agents can be employed for the reduction of aryl nitro groups, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. youtube.comresearchgate.net The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. researchgate.net For instance, sodium sulfide (B99878) (Na₂S) can be used for selective reduction of one nitro group in the presence of others. researchgate.net

The resulting amino-substituted scaffold can then undergo a plethora of further reactions, such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents.

| Functional Group Interconversion | Reagents and Conditions | Product | Citation |

| Demethylation of 4-methoxyphenyl ether | BBr₃, Pyridinium Chloride, AlCl₃ | 4-Hydroxyphenyl benzenesulfonate | wikipedia.org |

| Conversion of Phenol to Aryl Halide | 1. Triflic anhydride (B1165640) 2. Pinacolborane, Pd catalyst 3. Halogenating agent (e.g., CuBr₂) | 4-Halophenyl benzenesulfonate | acs.orggoogle.com |

| Nitration of Aryl Ring | HNO₃, H₂SO₄ | Nitro-substituted this compound | organic-chemistry.org |

| Reduction of Aryl Nitro Group | H₂/Pd/C, Raney Nickel, SnCl₂, Fe/acid, Na₂S | Amino-substituted this compound | youtube.comresearchgate.net |

Introduction of Heterocyclic Systems via Benzenesulfonate Intermediates

The benzenesulfonate group in this compound is an excellent leaving group, making it a valuable precursor for the synthesis of various heterocyclic compounds through cross-coupling and cyclization reactions. These reactions often involve the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, leading to the construction of diverse heterocyclic rings.

Cross-Coupling Reactions:

The benzenesulfonate moiety can participate in several palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl sulfonate with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. rsc.orgnih.govlibretexts.orgacsgcipr.orgorganic-chemistry.org While aryl halides are more commonly used, aryl sulfonates, including tosylates and mesylates, are also effective coupling partners. nih.gov This methodology can be employed to synthesize biaryl compounds by coupling the this compound scaffold with another arylboronic acid.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl sulfonate and an amine. nih.govnih.govgoogle.comnih.govslideshare.net This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines, including those that are part of a heterocyclic ring, onto the benzenesulfonate-bearing aryl ring. nih.gov

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. nih.govarkat-usa.orgorganic-chemistry.orgjocpr.comresearchgate.net The classical Ullmann reaction involves the self-coupling of aryl halides, but modern variations allow for the cross-coupling of aryl sulfonates with alcohols, amines, and thiols to form ethers, amines, and thioethers, respectively. nih.gov This provides a route to introduce heterocyclic moieties containing these heteroatoms.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Product Type | Citation |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Biaryl | rsc.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl Amine | nih.govnih.govgoogle.com |

| Ullmann Condensation | Alcohol/Amine/Thiol | C-O/C-N/C-S | Aryl Ether/Amine/Thioether | nih.govarkat-usa.org |

Synthesis of Fused Heterocycles:

The this compound scaffold can also be a precursor for the synthesis of fused heterocyclic systems, such as benzofurans and indoles.

Benzofuran (B130515) Synthesis: Benzofurans can be synthesized from phenols through various methods. For instance, a 4-hydroxyphenyl benzenesulfonate derivative (obtained via demethylation) could potentially undergo a one-pot reaction involving a Sonogashira coupling with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov

Indole (B1671886) Synthesis: Indoles can be synthesized from anilines. An amino-substituted benzenesulfonate (obtained via nitration and reduction) could be a starting point for various indole syntheses. For example, a Fischer indole synthesis could be employed by reacting the aniline (B41778) derivative with a ketone or aldehyde. Alternatively, modern palladium- or copper-catalyzed methods that involve the intramolecular cyclization of a suitably substituted aniline precursor could be utilized.

It is important to note that while these synthetic strategies are well-established for related compounds, their direct application to the this compound scaffold may require specific optimization of reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl Benzenesulfonate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional NMR provides the initial, fundamental data regarding the chemical environment and number of different types of protons and carbons.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the proton environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The chemical shifts are influenced by the electron-withdrawing sulfonate group and the electron-donating methoxy (B1213986) group. Based on data from analogous structures, the predicted chemical shifts for 4-methoxyphenyl (B3050149) benzenesulfonate (B1194179) in a solvent like CDCl₃ are detailed below. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position (see figure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2', H-6' | ~7.8-7.9 (d) | C-1' (~138) |

| H-3', H-5' | ~7.5-7.6 (t) | C-2', C-6' (~129) |

| H-4' | ~7.6-7.7 (t) | C-3', C-5' (~128) |

| H-2, H-6 | ~7.0-7.1 (d) | C-4' (~134) |

| H-3, H-5 | ~6.8-6.9 (d) | C-1 (~144) |

| Methoxy (OCH₃) | ~3.8 (s) | C-2, C-6 (~123) |

| C-3, C-5 (~115) | ||

| C-4 (~158) |

Note: Data is predicted based on similar known structures. Actual values may vary. d=doublet, t=triplet, s=singlet.

APT and DEPT: Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are spectral editing techniques used to determine the multiplicity of carbon atoms (i.e., the number of attached hydrogens). creative-biostructure.comaiinmr.comlibretexts.org

DEPT-90: This experiment would only show signals for methine (CH) carbons. For 4-methoxyphenyl benzenesulfonate, this includes C-2', C-6', C-3', C-5', C-4', C-2, C-6, C-3, and C-5. libretexts.orgnumegalabs.com

DEPT-135: This experiment displays CH and methyl (CH₃) carbons as positive signals and methylene (B1212753) (CH₂) carbons as negative signals. In this molecule, all CH signals would be positive, and the methoxy CH₃ signal would also be positive. There are no CH₂ groups, so no negative signals would be observed. libretexts.orgnumegalabs.com

APT: In an APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons give positive signals. aiinmr.comnumegalabs.com For this compound, the quaternary carbons (C-1', C-1, C-4) would be phased negatively, while all CH and CH₃ carbons would be phased positively. This technique is particularly useful as it allows for the identification of quaternary carbons, which are absent in DEPT spectra. creative-biostructure.com

2D NMR experiments reveal correlations between nuclei, providing definitive evidence for the molecule's covalent framework.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, typically between protons separated by two or three bonds. youtube.com For this compound, key COSY correlations would be observed between the adjacent aromatic protons: H-2'/H-6' with H-3'/H-5' on the benzenesulfonate ring, and H-2/H-6 with H-3/H-5 on the methoxyphenyl ring. science.gov

HMQC/HSQC and HETCOR: Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) are modern inverse-detected experiments that have largely replaced the older HETCOR (Heteronuclear Correlation) experiment. uio.no They show correlations between protons and the carbons to which they are directly attached (one-bond ¹J_CH coupling). youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity across several bonds (typically 2-3 bonds, ²J_CH and ³J_CH). youtube.com It connects molecular fragments that are not directly bonded. Key HMBC correlations for this molecule would include:

Correlations from the methoxy protons (OCH₃) to the methoxy carbon and to C-4 of the phenyl ring.

Correlations from the protons on the methoxyphenyl ring (H-2/H-6) to the sulfonate-linked carbon (C-1).

Correlations from the protons on the benzenesulfonate ring (H-2'/H-6') to the carbon atom attached to the sulfur (C-1').

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of a compound. The molecular formula for this compound is C₁₃H₁₂O₄S. Its calculated exact mass can be used to confirm its identity.

Interactive Table 2: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₄S |

Fragmentation analysis provides insight into the compound's structure by observing how it breaks apart in the mass spectrometer. The primary cleavage points are typically the weakest bonds, which in this case are the C-O and S-O bonds of the sulfonate ester linkage. miamioh.edulibretexts.org

Interactive Table 3: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragment Name |

|---|---|---|

| 157 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 123 | [C₇H₇O]⁺ | Methoxyphenyl cation |

| 108 | [C₇H₈O]⁺ | Methoxybenzene radical cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, which is diagnostic for the presence of various functional groups. mu-varna.bg

Interactive Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| S=O (Sulfonate) | Asymmetric stretch | 1350-1370 |

| S=O (Sulfonate) | Symmetric stretch | 1160-1180 |

| C-O-S (Ester) | Stretch | 1000-1040 |

| C-O-C (Aryl Ether) | Asymmetric stretch | 1230-1270 |

| C-O-C (Aryl Ether) | Symmetric stretch | 1020-1060 |

| Aromatic C-H | Stretch | 3030-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. up.ac.za For this compound, the absorption bands are expected in the UV region and are primarily due to π → π* transitions within the two aromatic rings. The presence of substituents (methoxy and sulfonate groups) can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). up.ac.zaresearchgate.net The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific data for this compound is not available, analysis of the closely related compound N-(4-methoxyphenyl)benzenesulfonamide offers valuable insight into the likely solid-state conformation. nih.gov

In the crystal structure of the amide analog, the molecule exists in a specific conformation defined by the dihedral angle between the two aromatic rings. nih.gov

Interactive Table 5: Crystallographic Data for the Analog N-(4-Methoxyphenyl)benzenesulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P bca | nih.gov |

| a (Å) | 5.3094 (5) | nih.gov |

| b (Å) | 8.5309 (10) | nih.gov |

| c (Å) | 27.925 (3) | nih.gov |

Mechanistic Investigations of Reactions Involving 4 Methoxyphenyl Benzenesulfonate

Nucleophilic Substitution Pathways of Aryl Benzenesulfonates

Nucleophilic substitution reactions of aryl benzenesulfonates, such as 4-methoxyphenyl (B3050149) benzenesulfonate (B1194179), are characterized by the competition between two primary pathways: cleavage of the sulfur-oxygen bond (S-O scission) and cleavage of the carbon-oxygen bond (C-O scission). nih.govacs.org Kinetic studies on the reactions of aryl benzenesulfonates with benzylamines in acetonitrile (B52724) have revealed that while both pathways occur, S-O bond scission is generally the major route. nih.govacs.org

The C-O bond cleavage pathway corresponds to a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonate group acts as the leaving group. acs.org This pathway is favored by the presence of stronger nucleophiles and electron-donating substituents on the phenoxide ring. acs.org The SNAr mechanism proceeds through a Meisenheimer-type intermediate, and the rate-limiting step is the expulsion of the sulfonate anion. nih.govacs.org The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring of the leaving group can activate the ring toward nucleophilic attack. wikipedia.org

Conversely, the S-O bond cleavage pathway represents a nucleophilic displacement at the sulfur atom, with the phenoxide as the leaving group. acs.org This process is proposed to occur via a stepwise mechanism involving the rate-limiting formation of a trigonal-bipyramidal pentacoordinate intermediate. nih.govacs.org The competition between these two pathways is influenced by the nature of the nucleophile, the substituents on both the benzenesulfonate and the phenoxide rings, and the reaction conditions. acs.org For instance, thiophenoxide nucleophiles have been observed to react exclusively via C-O bond cleavage, whereas nitrogen and oxygen-based nucleophiles can proceed through both S-O and C-O scission pathways. acs.org

| Reaction Pathway | Bond Cleavage | Mechanism Type | Key Intermediate | Rate-Limiting Step | Favored By |

|---|---|---|---|---|---|

| Major Pathway | S-O | Nucleophilic displacement at sulfur | Trigonal-bipyramidal pentacoordinate | Formation of the intermediate | General conditions with benzylamines nih.govacs.org |

| Minor Pathway | C-O | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Expulsion of the sulfonate leaving group | Stronger nucleophiles, electron-donating groups on the phenoxide ring acs.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl sulfonates, including 4-methoxyphenyl benzenesulfonate, have emerged as important electrophiles in transition metal-catalyzed cross-coupling reactions. Their reactivity, which is comparable to that of aryl halides, allows for the formation of carbon-carbon and carbon-heteroatom bonds, often with economic and ecological benefits over traditional methods. nih.govtaylorfrancis.com Nickel and palladium catalysts are most commonly employed for these transformations. nih.govwikipedia.orgacs.org

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, has been successfully extended to include aryl sulfonates. nih.gov Aryl benzenesulfonates can serve as effective coupling partners in these reactions. While aryl triflates are highly reactive, other sulfonates like tosylates and benzenesulfonates offer a more stable and cost-effective alternative. nih.gov

The development of specialized ligands, such as bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), has been crucial for the successful coupling of less reactive C-O electrophiles. nih.gov For instance, nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates and sulfamates have been achieved using NiCl2(PCy3)2 as a robust, bench-stable catalyst, demonstrating broad substrate scope, including those with both electron-donating and electron-withdrawing groups. nih.gov These advancements highlight the potential for this compound to be utilized in the synthesis of biaryl compounds through this powerful methodology.

| Aryl Electrophile | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aryl Fluorosulfonates | Pd(OAc)2 / PPh3 | Effective for substrates with both electron-donating and withdrawing groups. | nih.gov |

| Aryl Carbamates/Sulfamates | NiCl2(PCy3)2 | Inexpensive, bench-stable catalyst with broad substrate scope. | nih.gov |

| ortho-Bromoanilines | CataXCium A Pd G3 | Effective for coupling with various boronic esters. | nih.gov |

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This methodology has been expanded to include aryl sulfonates, such as tosylates, as the electrophilic partner. acs.org These reactions are often catalyzed by nickel or palladium complexes. wikipedia.orgacs.org The use of aryl sulfonates in Kumada couplings provides a direct route to biaryl compounds from readily available starting materials. acs.org

While aryl triflates have been more commonly used, research has shown that aryl tosylates can also undergo Kumada coupling under mild conditions, particularly with the use of specialized ligands like Josiphos. acs.org Iron-catalyzed Kumada couplings have also been reported for activated aryl and heteroaryl tosylates with alkylmagnesium chlorides. acs.org Nickel-catalyzed enantioselective Kumada couplings have been developed for cyclic sulfates, indicating the potential for stereocontrolled C-C bond formation using sulfonate-derived electrophiles. nih.gov These precedents suggest that this compound could be a viable substrate for Kumada-type cross-coupling reactions.

The key step in the cross-coupling of aryl sulfonates is the activation of the relatively inert C-O bond by a low-valent transition metal catalyst, typically nickel(0) or palladium(0). nih.govacs.org For aryl ethers and esters, nickel catalysts have proven particularly effective. nih.govacs.org The mechanism generally involves the oxidative addition of the C-O bond to the metal center, followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. acs.org

In the case of aryl esters, a significant challenge is the selective activation of the stronger aryl C-O bond over the weaker acyl C-O bond. acs.org Theoretical studies on the nickel-catalyzed cross-coupling of aryl esters with arylboronic acids indicate that the oxidative addition proceeds through a specific pathway that favors cleavage of the aryl C-O bond. acs.org The choice of ligand is critical in promoting this selective activation. For aryl ethers, N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents have been shown to be effective in promoting nickel-catalyzed cross-couplings with organoboron nucleophiles. acs.org A similar mechanistic framework is expected to operate for the cross-coupling of this compound.

Radical Reactions and Photochemical Transformations Involving Sulfonate Esters

Sulfonate esters can undergo transformations under photochemical conditions, often involving radical intermediates. taylorfrancis.comtandfonline.com The photochemical cleavage of sulfonate esters can be initiated by an electron transfer process. tandfonline.com For example, the photolysis of p-toluenesulfonates (tosylates) in the presence of an electron donor like triethylamine (B128534) can generate a radical anion. tandfonline.com This radical anion can then fragment, leading to the cleavage of the sulfonate group. tandfonline.com This process has been utilized for the deprotection of alcohols in carbohydrate synthesis. tandfonline.com

The stability of the generated radical anion influences the reaction's efficiency. tandfonline.com Sulfonate esters derived from arenes with electron-withdrawing groups, such as pentafluorobenzenesulfonates, form more stable radical anions and can undergo this photochemical cleavage more readily. tandfonline.com Sulfonyl radicals can also be generated from sulfonate esters and participate in subsequent reactions, such as cyclizations. For instance, the pent-4-enesulphonyl radical can be generated and undergo ring-closure reactions. Furthermore, sulfamate (B1201201) esters have been shown to guide selective radical-mediated chlorination of aliphatic C-H bonds through a light-initiated radical chain process involving a 1,6-hydrogen-atom transfer. nih.gov These studies suggest that this compound could be susceptible to photochemical transformations, potentially leading to the formation of sulfonyl radicals or undergoing cleavage via a radical anion pathway.

Computational Chemistry and Theoretical Modeling of 4 Methoxyphenyl Benzenesulfonate Systems

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-methoxyphenyl (B3050149) benzenesulfonate (B1194179), DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the most stable conformation (geometry optimization) and to analyze its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of computational chemistry to predict chemical reactivity and electronic transitions. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org For aromatic sulfonate esters, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often centered on the benzenesulfonate moiety. The energy gap for similar compounds is generally in the range of 4-5 eV. nih.gov These calculations are vital for designing molecules with specific electronic properties, for example, in the context of nonlinear optical materials. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Sulfonate Systems

| Parameter | Description | Typical Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

Note: These values are representative and can vary based on the specific molecule and the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For 4-methoxyphenyl benzenesulfonate, the MEP map would show regions of negative electrostatic potential (typically colored red or orange) concentrated around the highly electronegative oxygen atoms of the sulfonyl (-SO3) and methoxy (B1213986) (-OCH3) groups. mdpi.com These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the aromatic rings, indicating sites prone to nucleophilic attack. mdpi.commdpi.com The MEP analysis provides a clear and intuitive picture of the molecule's reactivity patterns and preferred sites for intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Computational methods are essential for characterizing and quantifying these interactions, which dictate the material's physical properties.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. mdpi.com

Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. mdpi.com The analysis also produces 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For related sulfonamide structures, Hirshfeld analysis reveals that H···H interactions typically account for the largest portion of the surface, followed by C···H/H···C and O···H/H···O contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. acs.org

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Arylsulfonamides

| Interaction Type | Percentage Contribution |

| H···H | 40 - 50% |

| C···H / H···C | 20 - 40% |

| O···H / H···O | 5 - 15% |

| Other (e.g., S···O, C···C) | < 5% |

Note: Data is based on analyses of similar sulfonamide crystal structures and provides an expected range for this compound. nih.govacs.org

In the crystal structure of sulfonate esters and their analogues, hydrogen bonds play a crucial role in stabilizing the supramolecular architecture. While this compound lacks the strong N-H donor of sulfonamides, weak C-H···O hydrogen bonds are expected to be significant. nih.govnih.gov

In the analogue N-(4-methoxyphenyl)benzenesulfonamide, strong N-H···O hydrogen bonds link molecules into infinite chains. mdpi.comnih.gov For the title compound, the oxygen atoms of the sulfonyl group are expected to act as primary acceptors for hydrogen bonds from the aromatic C-H groups of neighboring molecules. These C-H···O interactions, along with potential C-H···π interactions, would create a three-dimensional network that defines the crystal packing. researchgate.netnih.govnih.gov Computational analysis helps to identify and characterize the geometry and strength of these hydrogen bonds, which are fundamental to the crystal's stability.

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are also employed to study the thermodynamic and kinetic aspects of reactions involving this compound, such as its formation (esterification) or cleavage (hydrolysis). nih.gov These studies provide insights into reaction feasibility, pathways, and rates.

By modeling the potential energy surface of a reaction, DFT calculations can determine the structures of reactants, products, and transition states. This allows for the calculation of key thermodynamic parameters like the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, indicating whether a process is exothermic/endothermic or spontaneous. nih.govnih.gov For instance, the esterification reaction to form the sulfonate ester can be modeled to predict its equilibrium constant. nih.gov

Kinetic studies involve calculating the activation energy (Ea) from the energy difference between the reactants and the transition state. nih.gov A lower activation energy corresponds to a faster reaction rate. Computational modeling of the hydrolysis of sulfonate esters, for example, can elucidate the mechanism (e.g., whether it proceeds via an addition-elimination or SN2-type pathway) and predict the rate of the reaction under various conditions. nih.gov These theoretical predictions are invaluable for understanding reaction mechanisms and for designing industrial processes. nih.gov

Stability and Formation Energy Calculations

Computational studies on aryl benzenesulfonates, the class of compounds to which this compound belongs, have provided significant data on their stability. The stability of these esters is influenced by the electronic nature of the substituents on both the benzene (B151609) and phenyl rings. While specific formation energy calculations for this compound are not extensively documented in dedicated public studies, the principles derived from computational analyses of analogous compounds offer valuable predictions.

The formation of sulfonate esters from alcohols and sulfonyl chlorides is a common synthetic route. Theoretical calculations can model the thermodynamics of this reaction, providing estimates for the enthalpy and Gibbs free energy of formation. For this compound, the presence of the electron-donating methoxy group on the phenoxy moiety is expected to influence the stability of the molecule. DFT calculations on substituted aromatic compounds have shown that electron-donating groups can increase the electron density on the aromatic ring, which in turn can affect the stability of adjacent functional groups. nih.gov

Table 1: Representative Calculated Energy Data for a Model Aryl Sulfonate System

| Parameter | Calculated Value (kcal/mol) | Method |

| Relative Energy of Conformer 1 | 0.00 | DFT/B3LYP/6-31G(d,p) |

| Relative Energy of Conformer 2 | +2.5 | DFT/B3LYP/6-31G(d,p) |

| Rotational Energy Barrier (S-O bond) | +8.2 | DFT/B3LYP/6-31G(d,p) |

Note: This table is illustrative and based on typical values for related sulfonate esters. Specific values for this compound would require dedicated calculations.

Reaction Coordinate and Transition State Analysis

The hydrolysis of aryl benzenesulfonates has been a subject of considerable theoretical investigation, with a focus on elucidating the reaction mechanism—whether it proceeds through a concerted or a stepwise pathway. acs.orgacs.org Computational modeling has been instrumental in this debate.

For the alkaline hydrolysis of aryl benzenesulfonates, a key reaction, computational studies have explored the potential energy surface to map the reaction coordinate. acs.org This involves calculating the energy of the system as the nucleophile (e.g., a hydroxide (B78521) ion) approaches the sulfur atom and the leaving group (the phenoxide) departs. The presence of a pentavalent intermediate is a central question in these studies. rsc.orgacs.org

Quantum mechanical/molecular mechanical (QM/MM) calculations have been used to investigate the hydrolysis of aryl benzenesulfonates, providing evidence for a two-step mechanism involving a pentavalent intermediate, particularly for systems with poorer leaving groups. rsc.org The 4-methoxyphenoxy group, being a relatively poor leaving group due to the electron-donating nature of the methoxy substituent, would likely favor a mechanism involving such an intermediate.

The analysis of the transition state involves identifying the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state determine the reaction rate. For the hydrolysis of aryl benzenesulfonates, theoretical studies have characterized transition states for both concerted and stepwise mechanisms. acs.org In a stepwise mechanism, two transition states would be present, corresponding to the formation and breakdown of the pentavalent intermediate.

Table 2: Key Parameters from a Theoretical Reaction Coordinate Analysis of Aryl Sulfonate Hydrolysis

| Parameter | Description |

| Reactants | Aryl benzenesulfonate and nucleophile (e.g., OH⁻) |

| Intermediate | Pentavalent sulfur species |

| Transition State 1 (TS1) | Corresponds to the formation of the intermediate |

| Transition State 2 (TS2) | Corresponds to the breakdown of the intermediate to products |

| Products | Benzenesulfonic acid and phenoxide |

The specific energies of the intermediates and transition states for this compound would be influenced by the electronic effect of the methoxy group. This substituent would stabilize any positive charge buildup on the adjacent oxygen atom and influence the stability of the leaving phenoxide anion.

Applications of 4 Methoxyphenyl Benzenesulfonate in Advanced Organic Synthesis

Role as Electrophilic Coupling Partners in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Aryl sulfonate esters, including 4-Methoxyphenyl (B3050149) benzenesulfonate (B1194179), have been recognized as effective electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. nih.govnih.govrsc.org These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial linkages in many biologically active molecules and functional materials. The sulfonate group can act as a leaving group, analogous to halides, in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov

The reactivity of aryl sulfonates in these transformations is influenced by the nature of the substituents on both the aryl ring and the sulfonyl group. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of 4-Methoxyphenyl benzenesulfonate can modulate its reactivity in cross-coupling reactions. While specific examples detailing the use of this compound in all major cross-coupling reactions are not extensively documented in readily available literature, the general reactivity of aryl sulfonates provides a strong indication of its potential.

For instance, in a Suzuki-Miyaura coupling, this compound could theoretically react with an organoboron reagent in the presence of a palladium catalyst to form a biaryl product. Similarly, in a Sonogashira coupling, it could be coupled with a terminal alkyne to yield an aryl alkyne. The Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond by reacting this compound with an amine. acs.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Aryl-alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(0) catalyst, Ligand (e.g., BINAP), Strong base (e.g., NaOtBu) | Aryl Amine |

Utilization as Protecting Groups for Phenols and Alcohols in Multi-Step Syntheses

The benzenesulfonyl group is recognized as a robust protecting group for phenols, demonstrating stability under a variety of harsh reaction conditions. tandfonline.comresearchgate.netresearchgate.net This makes benzenesulfonate esters, such as this compound, valuable tools in multi-step organic syntheses where the protection of a phenolic hydroxyl group is necessary. The stability of the benzenesulfonyl group allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected phenol (B47542).

The installation of a benzenesulfonyl protecting group is typically achieved by reacting the phenol with the corresponding benzenesulfonyl chloride in the presence of a base. In the context of this compound, the 4-methoxyphenyl group would be introduced onto a hydroxyl function.

Deprotection, or the removal of the benzenesulfonyl group, can be accomplished under specific conditions. A facile deprotection method involves the use of pulverized potassium hydroxide (B78521) in the presence of tert-butanol (B103910) in hot toluene. tandfonline.com This method is practical for the multi-step synthesis of biologically and medicinally important polyphenol compounds. tandfonline.com The cleavage of the related p-methoxybenzyl (PMB) ethers, which share the 4-methoxyphenyl moiety, is often achieved through oxidative methods, for example, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

| Protection Step | Typical Reagents | Deprotection Step | Typical Reagents |

|---|---|---|---|

| Installation on Phenol | Benzenesulfonyl chloride derivative, Base (e.g., pyridine, triethylamine) | Cleavage | Pulverized KOH, t-BuOH, Toluene (heat) or Oxidative conditions (e.g., DDQ) for related methoxy-aryl ethers |

Precursors in the Synthesis of Complex Organic Molecules

Benzenesulfonate derivatives are important intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. thieme-connect.commdpi.comnih.gov The sulfonate group can serve as a versatile handle for introducing various functionalities or for participating in key bond-forming reactions.

While specific, large-scale syntheses of complex molecules directly employing this compound as a starting material are not extensively detailed in the general literature, the chemical motifs present in this compound are found in numerous bioactive molecules. For example, the 4-methoxyphenyl group is a common structural feature in many pharmaceuticals. Therefore, this compound represents a potential precursor for the synthesis of such compounds.

The synthesis of various heterocyclic compounds, which are core structures in many drugs, can be achieved using aryl sulfonate intermediates. nih.gov For instance, the benzenesulfonamide (B165840) moiety is a key component in a number of carbonic anhydrase inhibitors with anticonvulsant action. nih.gov Furthermore, benzenesulfonic acid derivatives have been utilized in the synthesis of human neutrophil elastase (hNE) inhibitors. nih.gov The reactivity of the benzenesulfonate group in cross-coupling reactions, as discussed earlier, allows for its conversion into a variety of other functional groups, making it a valuable building block in a retrosynthetic analysis.

| Class of Complex Molecule | Role of Benzenesulfonate Intermediate | Potential Synthetic Transformation |

|---|---|---|

| Bioactive Heterocycles | Source of an aryl group | Cross-coupling to form a key C-C or C-N bond in the heterocyclic core |

| Pharmaceuticals with a 4-methoxyphenyl moiety | Precursor to the 4-methoxyphenyl group | Displacement of the benzenesulfonate group or its use as a protecting group during the synthesis |

| Sulfonamide-containing drugs | Precursor to the sulfonamide group | Reaction with an amine to form the corresponding sulfonamide |

Catalytic Applications and Ligand Design for Transition Metal Catalysis

The field of transition metal catalysis often relies on the design of sophisticated ligands to control the reactivity and selectivity of the metal center. While aryl sulfonate compounds are more commonly employed as substrates in catalytic reactions, there is potential for their use in the design of ligands or even as catalysts themselves in certain contexts.

The electronic properties of the this compound molecule, with its electron-rich methoxy group and the sulfonate moiety, could in principle be harnessed in the design of a ligand. For instance, the oxygen atoms of the sulfonate group could coordinate to a metal center, and the electronic nature of the aryl ring could influence the catalytic activity.

However, a comprehensive search of the scientific literature does not reveal any specific applications of this compound in catalytic applications or as a primary component in ligand design for transition metal catalysis. The primary role of this compound and related aryl sulfonates in the context of catalysis is overwhelmingly as an electrophilic substrate. researchgate.netacs.org Therefore, this remains a speculative area with no current research findings to support its application in this domain.

Future Research Directions and Emerging Paradigms

Advancements in Sustainable Synthesis of Aryl Benzenesulfonates

The chemical industry's shift towards green chemistry has spurred significant innovation in the synthesis of aryl benzenesulfonates. The focus is on moving away from hazardous reagents and developing processes that are safer, more efficient, and environmentally benign. Traditional methods often involve harsh chemicals, but modern approaches prioritize sustainability without compromising yield or purity.

A notable trend is the adoption of aqueous-based synthesis protocols. For instance, the synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been achieved by reacting p-anisidine (B42471) with nitrobenzenesulfonyl chlorides in a simple aqueous sodium carbonate solution at room temperature. mdpi.com This method eliminates the need for volatile organic solvents and simplifies product isolation through filtration, as demonstrated by the high yields achieved for various isomers. mdpi.com

Another key advancement is the use of more environmentally friendly solvent systems in catalytic reactions. Research into the palladium-catalyzed amination of related aryl sulfamates has shown that using a mixture of polar protic solvents, such as t-butanol and water (tBuOH:H₂O), is crucial for achieving high conversions. acs.org This approach not only reduces the reliance on traditional organic solvents but can also enhance reaction kinetics and selectivity. These strategies represent a significant move towards safer and more commercially viable production methods for this class of compounds. google.com

Table 1: Synthesis and Properties of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers This interactive table provides data on the synthesis of sulfonamides, which share structural motifs with 4-Methoxyphenyl (B3050149) benzenesulfonate (B1194179), prepared via a sustainable aqueous method.

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride, p-anisidine | 85.84% | 182–183 |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 3-Nitrobenzenesulfonyl chloride, p-anisidine | 79.65% | 133–134 |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride, p-anisidine | 17.83% | 85–86 |

Data sourced from a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives. mdpi.com

High-Throughput Screening Methodologies for Novel Catalytic Utilities

High-throughput screening (HTS) has become an indispensable tool for accelerating the discovery of novel catalytic applications for aryl benzenesulfonates. These methodologies allow for the rapid evaluation of a vast number of catalysts, ligands, and reaction conditions, drastically reducing the time required for optimization.

Commercial HTS platforms, such as the KitAlysis™ system, provide researchers with pre-packaged screening kits for important reactions like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, where aryl sulfonates can serve as electrophiles. sigmaaldrich.com These kits often utilize innovative tools like ChemBeads, which are catalyst-coated glass beads that permit the accurate, automated dispensing of sub-milligram quantities of catalysts, ensuring consistency and efficiency in screening protocols. sigmaaldrich.com

The power of HTS is exemplified in catalyst discovery campaigns. In one such approach to identify catalysts for the reductive etherification of furfural (B47365), a wide array of commercially available hydrogenation catalysts were evaluated. mdpi.com This screening identified palladium on charcoal as the most effective catalyst, demonstrating superior activity and selectivity under the tested conditions. mdpi.com Furthermore, the integration of HTS with computational methods, such as using density functional theory (DFT) to predict catalytic activity, represents the frontier of this field. nih.gov This combined approach allows for an initial in-silico screening to identify promising candidates, which are then validated experimentally, creating a highly efficient discovery pipeline. The development of robust and miniaturized assays, capable of being run in 1536-well plates, further enhances the throughput, allowing for the screening of hundreds of thousands of compounds. nih.gov

Table 2: High-Throughput Screening of Catalysts for Furfural Conversion This interactive table showcases results from an HTS campaign to identify effective catalysts for a bio-based chemical transformation, highlighting the efficiency of the screening approach.

| Catalyst | Support | FME Yield (mmol/g metal/h) | Temperature (°C) |

|---|---|---|---|

| Palladium | Charcoal | 1125 | 100 |

| Palladium | Graphite | 800 | 120 |

| Iridium | Carbon | Low Selectivity | 100-120 |

| Platinum | Carbon | Low Selectivity | 100-120 |

Data adapted from a high-throughput screening study on furfural conversion. mdpi.com

Elucidating Complex Reaction Pathways through Integrated Spectroscopic and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing better catalysts. Modern research integrates sophisticated spectroscopic techniques with powerful computational modeling to unravel the complex reaction pathways of aryl benzenesulfonates.

Kinetic studies remain a cornerstone of mechanistic elucidation. For the nucleophilic substitution reactions of aryl benzenesulfonates, analyses of Hammett and Brönsted coefficients have been used to dissect competing reaction pathways. nih.gov These studies have revealed that the reactions can proceed competitively through either S-O bond scission or C-O bond scission. nih.gov Computational analyses complement these experiments by proposing detailed stepwise mechanisms, identifying key intermediates such as trigonal-bipyramidal pentacoordinate (TBP-5C) structures or Meisenheimer-type complexes, and determining the rate-limiting steps of the reaction, such as oxidative addition in palladium-catalyzed processes. acs.orgnih.gov

The frontier of this field lies in the use of operando techniques, which allow for the real-time observation of chemical and structural transformations as they occur. Multimodal synchrotron characterization, combining techniques like X-ray diffraction, absorption spectroscopy, and fluorescence microscopy, provides an unprecedentedly detailed picture of a reaction. rsc.org By directly correlating structural evolution with changes in chemical states, researchers can visualize the formation and consumption of intermediates and understand the dynamic interplay between different phases, shedding light on even the most complex electrochemical and catalytic processes. rsc.org

Rational Design of Functionalized Benzenesulfonate Scaffolds for Modular Synthesis Strategies

The concept of rational design involves the deliberate creation of molecules with specific, predictable properties. In the context of 4-Methoxyphenyl benzenesulfonate, this paradigm is being applied to develop functionalized benzenesulfonate scaffolds that serve as versatile, modular building blocks for synthesis. By strategically placing functional groups on the aryl rings, chemists can fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

This approach is central to modular synthesis, where complex molecules are assembled from pre-functionalized, interchangeable units. A functionalized benzenesulfonate can act as a key module, capable of participating in a variety of coupling reactions to build a diverse library of compounds. Molecular modeling plays a critical role in this design process. For example, by simulating how a benzenesulfonic acid derivative interacts with a biological target, such as an enzyme's active site, researchers can predict binding modes and affinities. nih.gov This insight allows for the design of scaffolds with optimized geometries and functionalities for specific applications, from drug discovery to materials science. The ability to form specific interactions, such as hydrogen bonds or π–π stacking, can be engineered into the scaffold, making it a powerful tool for creating novel functional molecules. nih.gov

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |

| p-anisidine |

| 4-Nitrobenzenesulfonyl chloride |

| 3-Nitrobenzenesulfonyl chloride |

| 2-Nitrobenzenesulfonyl chloride |

| t-butanol |

| Palladium |

| Iridium |

| Platinum |

| Furfural |

| 2-methoxymethylfuran (FME) |

| Thionyl chloride |

| n-Butyllithium (n-BuLi) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxyphenyl benzenesulfonate, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, sulfonate esters can be formed by reacting benzenesulfonyl chloride with 4-methoxyphenol under basic conditions (e.g., pyridine or triethylamine as a catalyst). Reaction optimization includes controlling stoichiometry, solvent selection (e.g., dichloromethane or THF), and temperature (20–40°C). Flash chromatography (e.g., CH₂Cl₂/EtOAc gradients) is commonly used for purification, with yields ranging from 42% to 99% depending on substituent reactivity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : and NMR are critical for structural confirmation. Key signals include aromatic protons (δ 6.7–7.8 ppm), methoxy groups (δ ~3.7 ppm), and sulfonate-related peaks. NMR confirms carbonyl (C=O) and sulfonate (SO₃) carbons .

- UPLC/UV-MS : Ultra-performance liquid chromatography coupled with UV and mass spectrometry (e.g., ESI+ mode) provides purity assessment and detects trace impurities like genotoxic sulfonate esters .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in CH₂Cl₂ or EtOAc. Stability studies should assess hydrolysis under acidic/basic conditions. For instance, desulfonylation may occur under strong alkaline conditions (e.g., KOH in refluxing MeOH), requiring inert storage (dry, −20°C) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in cross-coupling or enzymatic activation?

- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance stability but reduce electrophilicity. For enzymatic activation (e.g., CYP1A1), substituent positioning influences binding. Comparative studies with analogs (e.g., 3-ethoxy or 4-fluorophenyl derivatives) reveal that methoxy groups at the para position improve prodrug activation efficiency by 20–30% .

Q. What strategies can mitigate challenges in detecting and quantifying trace genotoxic impurities (e.g., methyl benzenesulfonate) in this compound samples?

- Methodological Answer : Use UPLC-PDA-MS with timed Selected Ion Recording (SIR) to enhance sensitivity for low-abundance impurities. Limit of detection (LOD) can reach 0.1 ppm by optimizing mobile phases (e.g., acetonitrile/water gradients) and cone gas flow rates (50 L/hr) . Validate methods per ICH Q3A/B guidelines.

Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

- Methodological Answer : Molecular docking and isothermal titration calorimetry (ITC) reveal that the benzenesulfonate moiety binds to hydrophobic pockets in enzymes (e.g., carbonic anhydrase), while the methoxy group stabilizes interactions via hydrogen bonding. Competitive inhibition assays (IC₅₀ ~10–50 µM) confirm target specificity .

Q. What are the contradictions in reported biological activities of structurally similar sulfonates, and how can researchers address them?

- Methodological Answer : For example, some sulfonamides show potent enzyme inhibition, while others (e.g., N,N-diphenyl derivatives) are inactive. These discrepancies may arise from steric hindrance or electronic effects. Researchers should perform systematic SAR studies, varying substituent positions and comparing kinetic parameters (e.g., , ) .

Q. How can this compound be leveraged in prodrug design, and what are the limitations in vivo?

- Methodological Answer : The compound’s sulfonate group acts as a metabolically labile prodrug linker. CYP1A1-mediated cleavage releases active drugs (e.g., imidazolidinone derivatives). However, poor bioavailability in vivo requires formulation optimization (e.g., nanoparticle encapsulation) or co-administration with CYP1A1 inducers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.